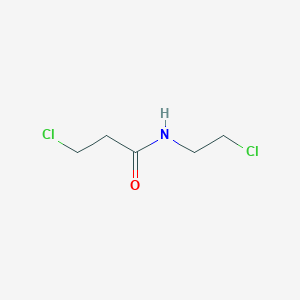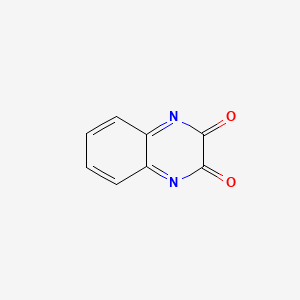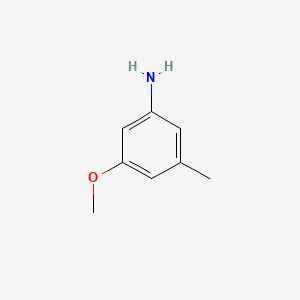
3-Methoxy-5-methylaniline
Descripción general
Descripción
3-Methoxy-5-methylaniline: is an organic compound with the molecular formula C₈H₁₁NO 3-methoxy-5-methylbenzenamine . This compound is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to an aniline ring. It is used in various chemical syntheses and has applications in different fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Nitration and Reduction:
Step 1: Nitration of 3-methoxytoluene to form 3-methoxy-5-nitrotoluene.
Step 2: Reduction of 3-methoxy-5-nitrotoluene to 3-methoxy-5-methylaniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
-
Amination:
Step 1: Bromination of 3-methoxytoluene to form 3-methoxy-5-bromotoluene.
Step 2: Amination of 3-methoxy-5-bromotoluene with ammonia or an amine source to produce this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts is optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- 3-Methoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of this compound can lead to the formation of 3-methoxy-5-methylcyclohexylamine.
- Catalytic hydrogenation is a typical method used for this reduction.
-
Substitution:
- Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.
- Common reagents include bromine, nitric acid, and sulfuric acid.
Major Products Formed:
- Oxidation products: Quinone derivatives.
- Reduction products: 3-Methoxy-5-methylcyclohexylamine.
- Substitution products: Halogenated, nitrated, or sulfonated derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
- Employed in the preparation of various heterocyclic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry:
Mecanismo De Acción
The mechanism of action of 3-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the aniline ring influence its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
- 2-Methoxy-5-methylaniline
- N-Methylaniline
- 3-Chloro-5-methylaniline
Comparison:
- 2-Methoxy-5-methylaniline: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
- N-Methylaniline: Lacks the methoxy group, resulting in different chemical properties and uses.
- 3-Chloro-5-methylaniline: Contains a chlorine atom instead of a methoxy group, affecting its reactivity and potential applications.
Uniqueness: 3-Methoxy-5-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
3-methoxy-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIMMXOEYEZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212881 | |
| Record name | Methoxymethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63460-04-8 | |
| Record name | Methoxymethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxymethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


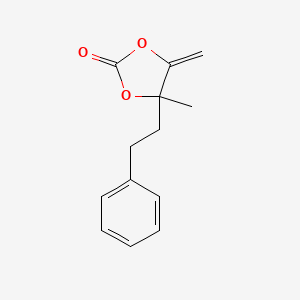
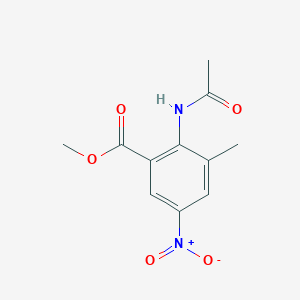
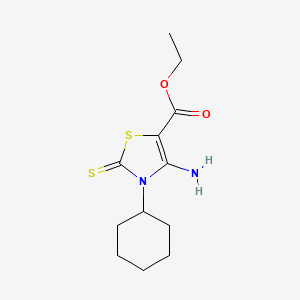
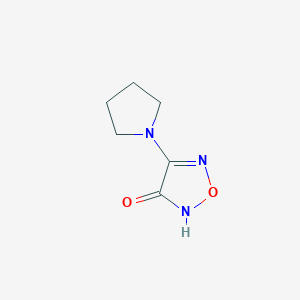
![3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3055159.png)

![Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]](/img/structure/B3055162.png)
![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)
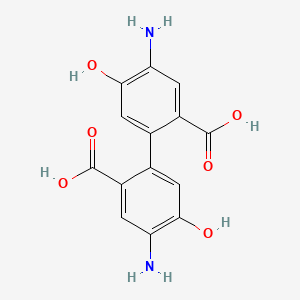
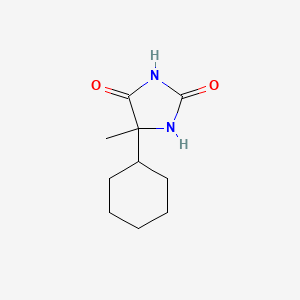
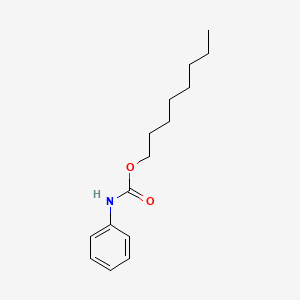
![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)
